3-(5-Bromo-2-fluorophenyl)pyridine 3-(5-Bromo-2-fluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 425378-78-5
VCID: VC11667715
InChI: InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
SMILES: C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
Molecular Formula: C11H7BrFN
Molecular Weight: 252.08 g/mol

3-(5-Bromo-2-fluorophenyl)pyridine

CAS No.: 425378-78-5

VCID: VC11667715

Molecular Formula: C11H7BrFN

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-fluorophenyl)pyridine - 425378-78-5

Description

3-(5-Bromo-2-fluorophenyl)pyridine is an aromatic heterocyclic compound with the molecular formula C11H7BrFNC_{11}H_7BrFN. This compound is characterized by a pyridine ring substituted with a bromofluorophenyl group. It has applications in organic synthesis, medicinal chemistry, and material science due to its unique structural and electronic properties.

Physical Characteristics

  • The compound consists of a pyridine ring linked to a bromofluorophenyl group, which imparts halogen-based reactivity and aromatic stability.

  • Its halogen substituents (bromine and fluorine) influence its polarity and electron distribution, making it suitable for diverse chemical transformations.

General Synthesis Pathway

The synthesis of 3-(5-bromo-2-fluorophenyl)pyridine typically involves:

  • Halogenation Reactions: Introduction of bromine and fluorine atoms onto the phenyl ring.

  • Pyridine Coupling: The functionalized phenyl group is coupled with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck coupling.

Reaction Conditions

Key reagents include:

  • Brominating agents (e.g., NBS or Br2_2).

  • Fluorinating agents (e.g., Selectfluor).

  • Catalysts such as palladium complexes for cross-coupling reactions.

Pharmaceutical Research

The compound's structure makes it a potential scaffold for drug discovery:

  • The bromine and fluorine atoms enhance metabolic stability and bioavailability.

  • Pyridine derivatives are widely studied for their roles in anticancer, anti-inflammatory, and antimicrobial agents.

Material Science

Due to its aromaticity and halogen substituents, the compound is explored in:

  • Organic electronics (e.g., OLEDs).

  • Ligand design for metal-organic frameworks (MOFs).

Spectroscopic Characterization

The identification and confirmation of 3-(5-bromo-2-fluorophenyl)pyridine are achieved using:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals from the aromatic protons.

    • 13C^13C-NMR: Distinct peaks for the pyridine and phenyl carbons.

  • Mass Spectrometry:

    • Molecular ion peak at m/z=252m/z = 252, corresponding to its molecular weight.

  • IR Spectroscopy:

    • Characteristic bands for C-F stretching (~1100 cm1^{-1}) and C-Br stretching (~500 cm1^{-1}).

Safety and Handling

As with most halogenated organic compounds:

  • Handle with care due to potential toxicity.

  • Use in a well-ventilated area or fume hood.

  • Store in a cool, dry place away from oxidizing agents.

CAS No. 425378-78-5
Product Name 3-(5-Bromo-2-fluorophenyl)pyridine
Molecular Formula C11H7BrFN
Molecular Weight 252.08 g/mol
IUPAC Name 3-(5-bromo-2-fluorophenyl)pyridine
Standard InChI InChI=1S/C11H7BrFN/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
Standard InChIKey QGACODVONZZZNW-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
Canonical SMILES C1=CC(=CN=C1)C2=C(C=CC(=C2)Br)F
PubChem Compound 11543355
Last Modified Nov 23 2023

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